Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol This compound is characterized by its unique bicyclo[311]heptane structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate typically involves the reaction of bicyclo[3.1.1]heptane derivatives with formylating agents under controlled conditions. One common method includes the use of formic acid and methanol in the presence of a catalyst to achieve the desired formylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using small-scale synthetic routes. Industrial-scale production would likely involve optimization of the synthetic route to enhance yield and purity, as well as the implementation of safety protocols to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 5-carboxybicyclo[3.1.1]heptane-1-carboxylate.
Reduction: 5-hydroxymethylbicyclo[3.1.1]heptane-1-carboxylate.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of high-energy density compounds and other specialized materials.
Mechanism of Action
The mechanism of action of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate can be compared to other bicyclic compounds, such as:
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate: Similar structure but with an amino group instead of a formyl group.
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic Acid: Contains a methoxycarbonyl group instead of a formyl group.
3-Azabicyclo[3.1.1]heptanes:
These compounds share the bicyclo[31
Biological Activity
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound's molecular formula is C10H12O3, with a molecular weight of approximately 184.2 g/mol. The structural features include:
- Bicyclic Framework : This structure allows for specific interactions with biological targets.
- Functional Groups : The presence of formyl and carboxylate groups enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HCT116) cell lines.
- Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
PC-3 | 12 | Cell cycle arrest |
HCT116 | 18 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Mechanism : The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Urease Inhibition : Similar compounds have shown urease inhibitory activity, which could be beneficial in treating conditions like peptic ulcers.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, suggesting broad-spectrum anticancer potential .
- Antimicrobial Efficacy : Research indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a novel antimicrobial agent .
- Enzyme Activity Assay : In vitro assays showed that this compound inhibited urease activity by over 50%, indicating potential therapeutic applications in gastrointestinal disorders .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h7H,2-6H2,1H3 |
InChI Key |
WTGXVDNSXCTUEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.